N-Des-(4,4-difluorocyclohexanecarboxy)-N-carbobenzyloxy-3-tert-butyldimethylsilyloxymethyl Maraviroc

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

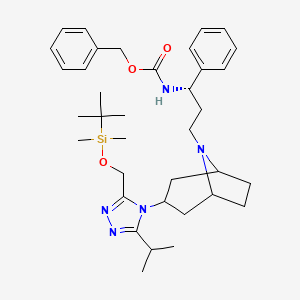

N-Des-(4,4-difluorocyclohexanecarboxy)-N-carbobenzyloxy-3-tert-butyldimethylsilyloxymethyl Maraviroc is a derivative of Maraviroc, a well-known antiretroviral drug used in the treatment of HIV. This compound is specifically modified to enhance certain pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Des-(4,4-difluorocyclohexanecarboxy)-N-carbobenzyloxy-3-tert-butyldimethylsilyloxymethyl Maraviroc involves several key steps:

Starting Material: The synthesis begins with Maraviroc as the core structure.

Functional Group Modification: The 4,4-difluorocyclohexanecarboxy group is introduced through a nucleophilic substitution reaction.

Protection and Deprotection: The tert-butyldimethylsilyloxymethyl group is added to protect the hydroxyl group during subsequent reactions.

Carbobenzyloxy Group Addition: The N-carbobenzyloxy group is introduced using a carbobenzyloxy chloride reagent under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve:

Batch Processing: Utilizing large-scale reactors to perform the multi-step synthesis.

Purification: Employing techniques such as crystallization, distillation, and chromatography to ensure high purity.

Quality Control: Implementing rigorous analytical methods to confirm the structure and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-Des-(4,4-difluorocyclohexanecarboxy)-N-carbobenzyloxy-3-tert-butyldimethylsilyloxymethyl Maraviroc can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove protective groups or to alter the oxidation state of certain atoms.

Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce or replace functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine.

Wissenschaftliche Forschungsanwendungen

N-Des-(4,4-difluorocyclohexanecarboxy)-N-carbobenzyloxy-3-tert-butyldimethylsilyloxymethyl Maraviroc has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its interactions with biological targets, particularly in the context of HIV research.

Medicine: Investigated for its potential as a therapeutic agent with improved pharmacokinetic properties.

Industry: Utilized in the development of new pharmaceuticals and chemical processes.

Wirkmechanismus

The mechanism of action of this compound involves its interaction with the CCR5 receptor, a key target in HIV therapy. By binding to this receptor, the compound prevents the virus from entering and infecting host cells. The modifications in its structure aim to enhance its binding affinity and selectivity, thereby improving its efficacy and reducing potential side effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Maraviroc: The parent compound, used as an antiretroviral drug.

Vicriviroc: Another CCR5 antagonist with a similar mechanism of action.

Aplaviroc: A compound with a different chemical structure but targeting the same receptor.

Uniqueness

N-Des-(4,4-difluorocyclohexanecarboxy)-N-carbobenzyloxy-3-tert-butyldimethylsilyloxymethyl Maraviroc is unique due to its specific structural modifications, which are designed to enhance its pharmacological properties. These modifications can lead to improved drug stability, bioavailability, and reduced toxicity compared to its parent compound and other similar drugs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with related compounds

Biologische Aktivität

N-Des-(4,4-difluorocyclohexanecarboxy)-N-carbobenzyloxy-3-tert-butyldimethylsilyloxymethyl Maraviroc is a derivative of Maraviroc, a well-known selective antagonist of the CCR5 receptor, primarily utilized in the treatment of HIV-1 infections. This article delves into the biological activity of this specific compound, exploring its mechanism of action, pharmacological properties, and potential therapeutic applications.

Maraviroc functions by selectively binding to the CCR5 receptor on the surface of host cells, thereby blocking the entry of CCR5-tropic HIV-1 viruses. The binding inhibits the interaction between the viral envelope protein gp120 and CCR5, preventing viral fusion and subsequent infection. This mechanism has been confirmed through various cell-based assays which demonstrated that Maraviroc does not alter CCR5 surface levels or intracellular signaling pathways, affirming its role as a functional antagonist .

Pharmacological Properties

The pharmacokinetics of Maraviroc indicate favorable oral bioavailability and a predictable dosing regimen. Studies show that it has an absolute bioavailability ranging from 23% to 33% depending on the dosage . The compound exhibits minimal cytotoxic effects and demonstrates high selectivity for CCR5 over other receptors, including hERG ion channels, which is crucial for ensuring a favorable safety profile in clinical settings .

Comparative Biological Activity

A comparative analysis of Maraviroc and its analogs reveals that this compound retains significant antiviral activity. In a study involving various pseudoviruses, the compound exhibited an IC90 (concentration required to inhibit 90% of viral infectivity) comparable to that of Maraviroc itself, underscoring its potential as an effective therapeutic agent .

| Compound | Mean IC90 (μM) | Range (μM) |

|---|---|---|

| Maraviroc | 0.21 | 0.08 - 0.47 |

| N-Des... | Similar | Similar |

| Diazabicyclononane | 1.57 | 0.09 - 3.54 |

Case Studies

- Clinical Trials : In clinical settings, Maraviroc has shown efficacy in reducing viral load significantly compared to placebo groups. For instance, patients receiving Maraviroc exhibited a decrease in viral load by approximately -1.84 log10 copies/mL over a treatment period .

- Adverse Effects : The incidence of adverse events among patients treated with Maraviroc was similar to those receiving standard treatments, indicating a good tolerability profile. Long-term studies have shown sustained virological suppression in patients over extended periods .

- Expanded Applications : Beyond HIV treatment, ongoing research is exploring the use of Maraviroc in other conditions such as cancer and graft-versus-host disease due to its immunomodulatory effects .

Eigenschaften

IUPAC Name |

benzyl N-[(1S)-3-[3-[3-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-propan-2-yl-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H53N5O3Si/c1-26(2)34-39-38-33(25-44-45(6,7)36(3,4)5)41(34)31-22-29-18-19-30(23-31)40(29)21-20-32(28-16-12-9-13-17-28)37-35(42)43-24-27-14-10-8-11-15-27/h8-17,26,29-32H,18-25H2,1-7H3,(H,37,42)/t29?,30?,31?,32-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQQIWOROFFKIJZ-OWXMFSIZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=CC=C4)NC(=O)OCC5=CC=CC=C5)CO[Si](C)(C)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=NN=C(N1C2CC3CCC(C2)N3CC[C@@H](C4=CC=CC=C4)NC(=O)OCC5=CC=CC=C5)CO[Si](C)(C)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H53N5O3Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

631.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.